

Ethyl 4-aminothiazole-5-carboxylate CAS number and molecular structure

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Compound of Interest

Compound Name: Ethyl 4-aminothiazole-5-carboxylate

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An In-depth Technical Guide to Ethyl 4-aminothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-aminothiazole-5-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development professionals.

Chemical Identity and Molecular Structure

Ethyl 4-aminothiazole-5-carboxylate is a substituted thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds.

- CAS Number: 152300-59-9[1]
- IUPAC Name: Ethyl 4-amino-1,3-thiazole-5-carboxylate
- Molecular Formula: C₆H₈N₂O₂S[2][3]
- Molecular Weight: 172.21 g/mol [2][3]

- Canonical SMILES: CCOC(=O)C1=C(N)SC=N1

Molecular Structure: The structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms. An amino group is attached at position 4, and an ethyl carboxylate group is at position 5.

Physicochemical and Spectral Data

The properties of **Ethyl 4-aminothiazole-5-carboxylate** and its isomers are crucial for their application in synthesis and biological screening. The data for the closely related and more extensively studied isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is also included for comparative purposes.

Table 1: Physicochemical Properties

Property	Ethyl 4-aminothiazole-5-carboxylate	Ethyl 2-amino-4-methylthiazole-5-carboxylate
CAS Number	152300-59-9[1]	7210-76-6[4][5]
Molecular Formula	C ₆ H ₈ N ₂ O ₂ S[2][3]	C ₇ H ₁₀ N ₂ O ₂ S[4]
Molecular Weight	172.21 g/mol [2][3]	186.23 g/mol [4]
Appearance	Not specified	Pale yellow powder
Melting Point	Not specified	178-179 °C[6]

Table 2: Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate

Spectrum Type	Data
^1H NMR (CDCl_3 , 400 MHz)	δ 1.19 (t, 3H, $J = 7.0$ Hz, OCH_2CH_3), 2.36 (s, 3H, thiazole-4- CH_3), 4.13 (q, 2H, $J = 7.0$ Hz, OCH_2CH_3), 7.69 (s, 2H, thiazole-2- NH_2)[6]
^{13}C NMR (CDCl_3 , 100 MHz)	δ 14.32 (thiazole-4- CH_3), 17.12 (OCH_2CH_3), 59.72 (OCH_2CH_3), 107.34 (thiazole-5-C), 159.34 (thiazole-4-C), 161.95 ($\text{C}=\text{O}$), 170.21 (thiazole-2-C)[6]
Mass Spectrum (MS)	m/z 187 ($\text{M} + \text{H}$) ⁺ [6]
Elemental Analysis	Calculated for $\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}$: C, 45.15; H, 5.41; N, 15.04. Found: C, 45.29; H, 5.49; N 15.15[6]

Note: Detailed spectral data for the 4-amino isomer (CAS 152300-59-9) is not readily available in the provided search results. The data presented is for a closely related, well-characterized isomer to provide a representative example of the aminothiazole carboxylate scaffold.

Synthesis and Experimental Protocols

The synthesis of aminothiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof. Below is a representative one-pot protocol for a related compound, which illustrates the general methodology.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[6]

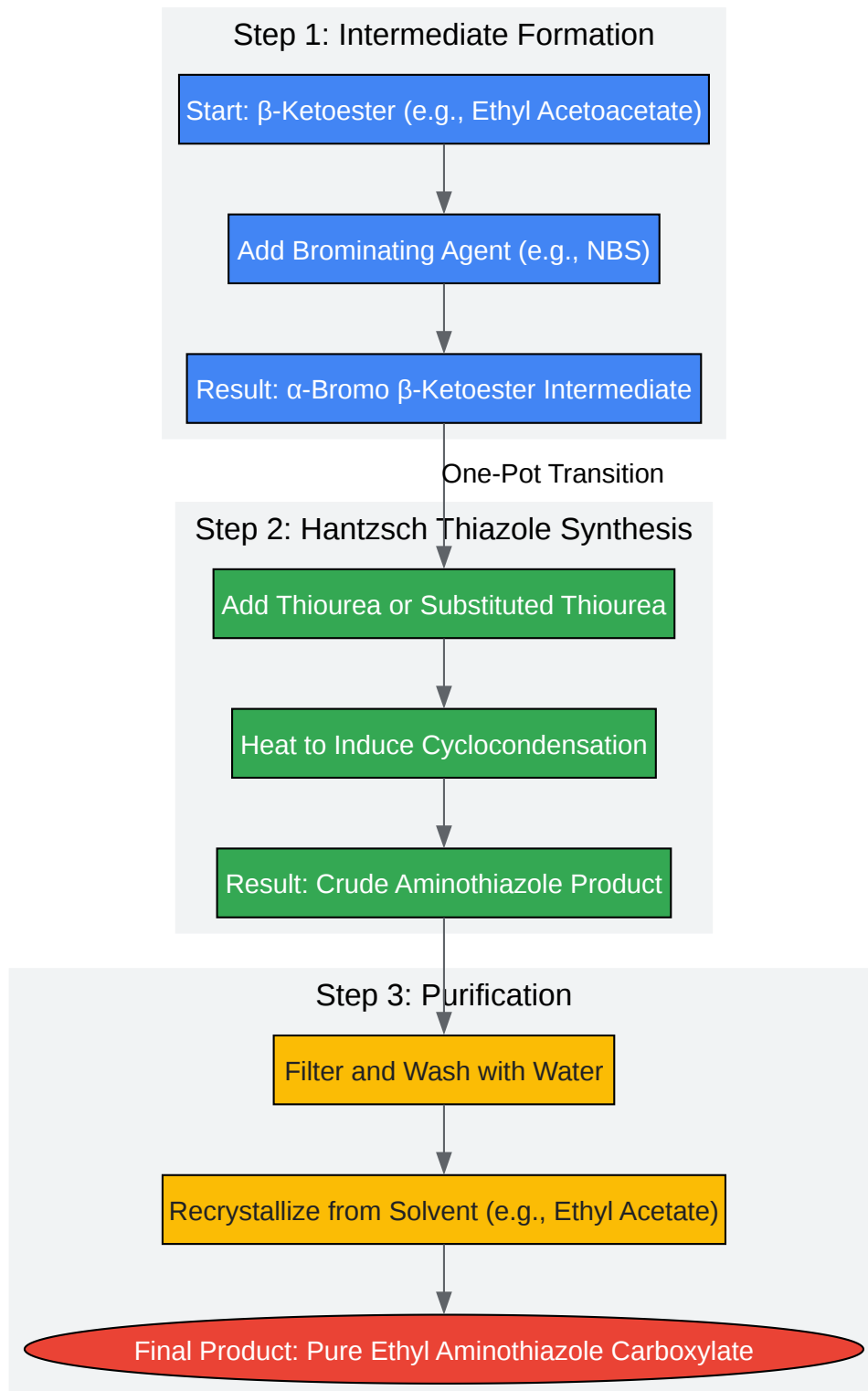
This procedure describes an efficient one-pot synthesis from commercially available starting materials.

- **Reaction Setup:** A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solution of water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.
- **Bromination:** N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added to the cooled mixture. The reaction is then stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by thin-layer chromatography (TLC).

- Cyclization: Thiourea (3.80 g, 0.05 mol) is added to the reaction mixture.
- Heating: The mixture is heated to 80°C for 2 hours to facilitate the cyclization and formation of the thiazole ring.
- Work-up and Purification: The reaction mixture is cooled, and the resulting solid product is filtered. The filter cake is washed with water (3 x 100 mL).
- Recrystallization: The crude product is recrystallized from ethyl acetate to yield the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate (yield: 72.0%).

Below is a diagram illustrating the general workflow for the synthesis of aminothiazole carboxylate derivatives.

General Synthesis Workflow for Aminothiazole Carboxylates

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Caption: General Synthesis Workflow for Aminothiazole Carboxylates.

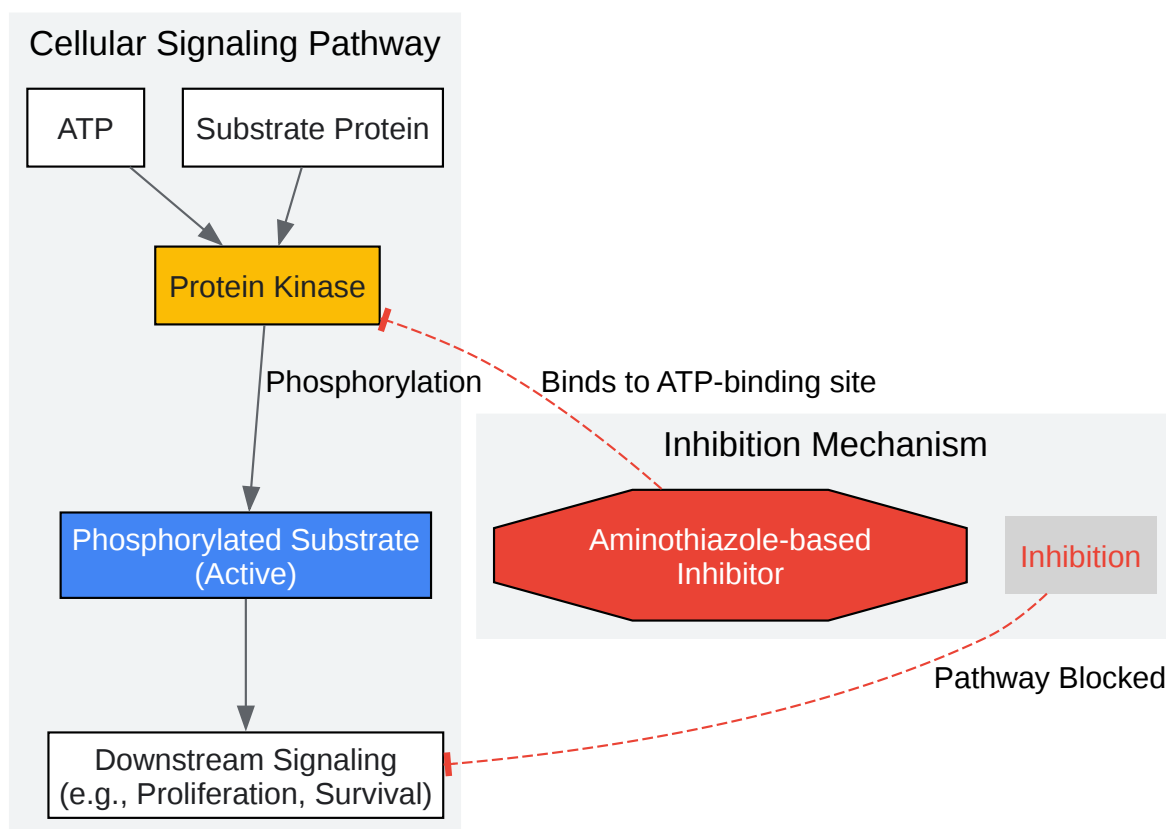
Applications in Drug Discovery and Development

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.^[6] Derivatives of aminothiazole carboxylates are valuable building blocks for synthesizing compounds with a wide range of biological activities.

- **Anticancer Activity:** Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and show promise as antineoplastic agents.^[6] The aminothiazole core is present in several approved kinase inhibitors, such as Dasatinib, which is used to treat chronic myeloid leukemia.^[7]
- **Antimicrobial Agents:** These compounds serve as precursors for novel antimicrobial agents.^[8] Modifications at the amino and ester groups have led to derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi like *Candida albicans*.^{[7][8]}
- **Broad Biological Significance:** The aminothiazole moiety is found in drugs developed for treating allergies, hypertension, inflammation, and schizophrenia.^{[6][9]} Its versatile nature allows for structural modifications to target a diverse array of biological targets.^[9]

The general role of aminothiazole-based compounds as kinase inhibitors can be visualized in the following signaling pathway diagram.

Mechanism of Action: Kinase Inhibition



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Caption: General mechanism of kinase inhibition by aminothiazole derivatives.

Conclusion

Ethyl 4-aminothiazole-5-carboxylate and its related isomers are compounds of high value to the chemical and pharmaceutical industries. Their versatile synthesis and the significant biological activities of their derivatives make them key targets for research and development. This guide provides essential technical information to support scientists and researchers in leveraging the potential of this important chemical scaffold.

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